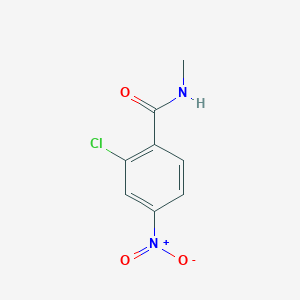

2-chloro-N-methyl-4-nitrobenzamide

Description

BenchChem offers high-quality 2-chloro-N-methyl-4-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-methyl-4-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-methyl-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c1-10-8(12)6-3-2-5(11(13)14)4-7(6)9/h2-4H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHDDZVTQOVWRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-N-methyl-4-nitrobenzamide Synthesis: A Comprehensive Technical Guide

Executive Summary & Chemical Significance

2-Chloro-N-methyl-4-nitrobenzamide (CAS 90110-20-6) is a highly specialized organic intermediate utilized extensively in the pharmaceutical and agrochemical sectors[1]. Featuring a nitro-substituted benzamide core flanked by ortho-chloro and N-methyl substituents, it serves as a critical building block for synthesizing complex active pharmaceutical ingredients (APIs) and crop protection agents[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic synthetic recipes. Here, we will dissect the thermodynamic causality behind the chosen synthetic routes, establish self-validating experimental protocols, and provide the analytical frameworks necessary to ensure high-fidelity chemical manufacturing.

Physicochemical Profile

To establish a baseline for reaction monitoring and downstream purification, the quantitative data and structural attributes of the target molecule are summarized below.

| Property | Specification |

| Chemical Name | 2-Chloro-N-methyl-4-nitrobenzamide |

| CAS Registry Number | 90110-20-6[1] |

| Molecular Formula | C8H7ClN2O3[1] |

| Molecular Weight | 214.61 g/mol [1] |

| Core Structural Motifs | Nitrobenzene, Ortho-halogenation, N-methyl carboxamide |

| Primary Application | Precursor for benzamide-based APIs and novel herbicides[1] |

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of 2-chloro-N-methyl-4-nitrobenzamide relies on the amidation of 2-chloro-4-nitrobenzoic acid with methylamine . However, direct amidation is thermodynamically hindered. Mixing a carboxylic acid directly with an amine typically results in an acid-base reaction, forming a highly stable, unreactive ammonium carboxylate salt[2]. This salt formation quenches the electrophilicity of the carbonyl carbon, rendering spontaneous amide bond formation highly inefficient[2].

To overcome this thermodynamic sink, the carboxylic acid must be chemically activated. We evaluate two primary strategies based on scale and operational constraints:

-

The Acyl Chloride Route (Industrial/Scale-Up): The most robust and cost-effective methodology involves converting the acid to an acyl chloride using thionyl chloride (SOCl 2 )[3]. This substitutes the poor hydroxyl leaving group with a highly reactive chloride, generating 2-chloro-4-nitrobenzoyl chloride[3]. Subsequent nucleophilic acyl substitution with methylamine rapidly yields the target benzamide.

-

The Coupling Reagent Route (Discovery/Lab Scale): For smaller-scale syntheses where avoiding harsh HCl gas generation is preferred, uronium-based coupling reagents such as HATU can be utilized alongside a non-nucleophilic base like N,N-diisopropylethylamine (DIEA)[4]. This forms a highly reactive O7-azabenzotriazole active ester intermediate that smoothly undergoes aminolysis[4].

Figure 1: Decision matrix for selecting the optimal carboxylic acid activation strategy.

Synthesis Workflow (Acyl Chloride Pathway)

Because the acyl chloride pathway is the industry standard for halogenated nitrobenzoic acids[3], the following workflow maps the precise chemical transformations required to reach the target API intermediate.

Figure 2: Two-step synthesis pathway via acyl chloride activation.

Detailed Experimental Methodology

This protocol is designed as a self-validating system. Every step includes a mechanistic justification (causality) to ensure the operator understands why a specific action is taken, thereby minimizing deviations.

Step 1: Synthesis of 2-Chloro-4-nitrobenzoyl chloride

-

Charge the Reactor: To a dry, round-bottom flask equipped with a reflux condenser and a drying tube, add 2-chloro-4-nitrobenzoic acid (1.0 equivalent)[3].

-

Reagent Addition: Add thionyl chloride (SOCl 2 , 3.0 to 5.0 equivalents)[3]. Causality: An excess of SOCl 2 acts as both the chlorinating agent and the solvent, driving the reaction to completion.

-

Catalysis: Add 2-3 drops of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF reacts with SOCl 2 to form the Vilsmeier-Haack intermediate, a highly active chlorinating species that significantly accelerates the conversion of the carboxylic acid.

-

Reflux: Heat the mixture to reflux (approx. 75-80°C) for 2 to 3 hours until the evolution of HCl and SO 2 gases ceases, indicating complete consumption of the starting material[3].

-

Concentration: Cool the mixture and remove the excess thionyl chloride via vacuum distillation. Causality: Residual SOCl 2 will violently react with methylamine in the next step, forming unwanted sulfonamide byproducts and generating excessive heat.

Step 2: Amidation with Methylamine

-

Preparation of the Electrophile: Dissolve the crude 2-chloro-4-nitrobenzoyl chloride in an inert, anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Cooling: Chill the solution to 0°C using an ice-water bath. Causality: The nucleophilic attack of methylamine on an acyl chloride is highly exothermic. Cooling prevents solvent boil-off and suppresses the formation of degradation products.

-

Nucleophilic Addition: Slowly add a solution of methylamine (either as a 2M solution in THF or aqueous methylamine) dropwise. If using a methylamine hydrochloride salt, an auxiliary base like Triethylamine (TEA, 2.5 equivalents) must be added simultaneously to liberate the free amine and scavenge the generated HCl.

-

Reaction Progression: Allow the reaction to stir at 0°C for 30 minutes, then gradually warm to room temperature over 2 hours.

Step 3: Self-Validating Workup

-

Acid Wash: Wash the organic layer with 1M HCl. Causality: This protonates and removes any unreacted methylamine or auxiliary base into the aqueous layer.

-

Base Wash: Wash with saturated aqueous NaHCO 3 . Causality: This deprotonates and removes any unreacted 2-chloro-4-nitrobenzoic acid (from hydrolyzed acyl chloride) into the aqueous layer.

-

Drying & Isolation: Wash with brine, dry over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-methyl-4-nitrobenzamide. Recrystallize from ethyl acetate/hexane if necessary.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized batch, rigorous analytical testing must be performed[1]. The following parameters confirm both identity and purity:

-

High-Performance Liquid Chromatography (HPLC): Utilized to verify that the purity of the batch exceeds 99.0%, a standard requirement for fine chemical synthesis and API precursors[1].

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Expected to show a primary molecular ion peak at m/z ≈ 215 [M+H] + , confirming the molecular weight of the target compound.

-

1 H Nuclear Magnetic Resonance (NMR):

-

A broad singlet ( ≈ 6.0 - 8.0 ppm) confirms the presence of the secondary amide proton (-NH).

-

A distinct doublet ( ≈ 2.8 - 3.0 ppm) confirms the N-methyl group coupling with the adjacent amide proton.

-

The aromatic region will display three distinct protons corresponding to the 1,2,4-substitution pattern of the nitrobenzene ring.

-

References

-

ChemicalCell. "2-Chloro-n-Methyl-4-Nitrobenzamide | 90110-20-6". ChemicalCell. Available at:[Link]

- Google Patents. "AU2019284608A1 - Aminoamide compounds". Google Patents.

- Google Patents. "US3161564A - Veterinary composition containing halo-nitro-benzamides and methods of using same". Google Patents.

Sources

- 1. 2-Chloro-n-Methyl-4-Nitrobenzamide | 90110-20-6 | ChemicalCell [chemicalcell.com]

- 2. 4-(Chlorosulfonyl)-2-nitrobenzoic Acid|CAS 54090-40-3 [benchchem.com]

- 3. US3161564A - Veterinary composition containing halo-nitro-benzamides and methods of using same - Google Patents [patents.google.com]

- 4. AU2019284608A1 - Aminoamide compounds - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 2-chloro-N-methyl-4-nitrobenzamide from 2-chloro-4-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of 2-chloro-N-methyl-4-nitrobenzamide, a valuable intermediate in the pharmaceutical and agrochemical industries.[1] The primary focus is the conversion of 2-chloro-4-nitrobenzoic acid to its corresponding N-methyl amide. This document provides an in-depth analysis of the reaction mechanism, a detailed experimental protocol, safety considerations, and methods for purification and characterization. The presented methodology is designed to be robust and reproducible, offering field-proven insights for researchers and drug development professionals.

Introduction

2-chloro-N-methyl-4-nitrobenzamide serves as a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and crop protection agents.[1] Its structure, featuring a nitro-substituted benzamide core with chloro and methyl substituents, makes it a versatile intermediate for creating diverse chemical entities.[1] The efficient and reliable synthesis of this compound is therefore of significant interest to the scientific community.

The direct conversion of a carboxylic acid to an amide can be challenging due to the basicity of amines, which tend to deprotonate the carboxylic acid, forming a highly unreactive carboxylate.[2] To overcome this, the carboxylic acid must first be "activated" to create a better leaving group. This guide will focus on a common and effective method: the conversion of the carboxylic acid to an acyl chloride intermediate using thionyl chloride (SOCl₂), followed by amidation with methylamine.

Reaction Mechanism and Scientific Rationale

The synthesis proceeds in two main stages: the formation of the acyl chloride and the subsequent nucleophilic acyl substitution by methylamine.

Part 1: Acyl Chloride Formation

The conversion of 2-chloro-4-nitrobenzoic acid to 2-chloro-4-nitrobenzoyl chloride is achieved using thionyl chloride. This reaction is highly efficient due to the formation of gaseous byproducts (sulfur dioxide and hydrogen chloride), which drive the reaction to completion.[3]

The mechanism involves the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the electrophilic sulfur atom of thionyl chloride.[3][4] This is followed by a rearrangement and elimination sequence to yield the highly reactive acyl chloride.[3] The presence of strong electron-withdrawing groups like the chlorine atom and the nitro group on the benzene ring increases the acidity of the carboxylic acid, facilitating this reaction.[5]

Part 2: Amide Formation

The resulting acyl chloride is then reacted with methylamine. The nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is a classic nucleophilic acyl substitution reaction. The high reactivity of acyl chlorides makes them excellent substrates for amidation.[] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-chloro-N-methyl-4-nitrobenzamide.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-chloro-4-nitrobenzoic acid | ≥98% | e.g., Sigma-Aldrich, TCI | Starting material |

| Thionyl chloride (SOCl₂) | ≥99% | e.g., Sigma-Aldrich, Acros Organics | Reagent for acyl chloride formation. Handle with extreme care in a fume hood.[7][8][9][10][11] |

| Dichloromethane (DCM) | Anhydrous | e.g., Fisher Scientific, VWR | Reaction solvent |

| Methylamine solution | 40% in water or 2.0 M in THF | e.g., Sigma-Aldrich | Nucleophile for amidation |

| Triethylamine (Et₃N) | ≥99% | e.g., Sigma-Aldrich | Base to neutralize HCl |

| Saturated sodium bicarbonate (NaHCO₃) solution | For workup | ||

| Brine (saturated NaCl solution) | For workup | ||

| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Drying agent | ||

| Hexanes | Reagent grade | For recrystallization | |

| Ethyl acetate | Reagent grade | For recrystallization and chromatography |

Step-by-Step Procedure

Step 1: Synthesis of 2-chloro-4-nitrobenzoyl chloride

-

In a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-chloro-4-nitrobenzoic acid (e.g., 10.0 g, 1 equivalent).

-

Add anhydrous dichloromethane (e.g., 50 mL).

-

Slowly add thionyl chloride (e.g., 1.5 - 2 equivalents) dropwise to the stirred suspension at room temperature.[5][12] Caution: This reaction is exothermic and releases toxic gases (SO₂ and HCl). Perform this step in a well-ventilated fume hood.[7][8][9][10][11]

-

After the addition is complete, heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 1-2 hours, or until the reaction mixture becomes a clear solution.[5][12]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator. The resulting crude 2-chloro-4-nitrobenzoyl chloride can be used directly in the next step.[5][12]

Step 2: Synthesis of 2-chloro-N-methyl-4-nitrobenzamide

-

Dissolve the crude 2-chloro-4-nitrobenzoyl chloride in anhydrous dichloromethane (e.g., 50 mL) in a clean, dry flask under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

In a separate flask, prepare a solution of methylamine (e.g., 2-3 equivalents) and triethylamine (e.g., 2-3 equivalents) in dichloromethane.

-

Slowly add the methylamine solution to the stirred acyl chloride solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

Workup and Purification

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 2-chloro-N-methyl-4-nitrobenzamide by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of 2-chloro-N-methyl-4-nitrobenzamide.

Safety Precautions

Thionyl Chloride (SOCl₂):

-

Hazards: Highly corrosive, toxic if inhaled, and reacts violently with water.[8] Causes severe skin burns and eye damage.[8] Contact with water liberates toxic gas.[8]

-

Handling: Always handle thionyl chloride in a well-ventilated chemical fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][9][11] Ensure an eyewash station and safety shower are readily accessible.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[7][8]

Methylamine (CH₃NH₂):

-

Hazards: Flammable and corrosive. Can cause severe skin and eye irritation.

-

Handling: Handle in a well-ventilated area, away from ignition sources. Wear appropriate PPE.

General Precautions:

-

Review the Safety Data Sheets (SDS) for all chemicals before starting the experiment.

-

Conduct all steps of the synthesis in a well-ventilated fume hood.

Characterization

The final product, 2-chloro-N-methyl-4-nitrobenzamide, should be characterized to confirm its identity and purity.

Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the functional groups (e.g., amide C=O stretch, N-H stretch, nitro group stretches).

-

Melting Point Analysis: To assess the purity of the crystalline product.

Conclusion

The synthesis of 2-chloro-N-methyl-4-nitrobenzamide from 2-chloro-4-nitrobenzoic acid via an acyl chloride intermediate is a reliable and well-established method. By understanding the underlying reaction mechanisms and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can efficiently produce this valuable chemical intermediate. Proper characterization of the final product is crucial to ensure its suitability for subsequent applications in drug discovery and development.

References

-

Chemistry LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

-

Chemistry LibreTexts. (2022, October 4). Chemistry of Amides. [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the production of acid chlorides using thionyl chloride (13) as a reagent and DMF as a catalyst. [Link]

-

PrepChem.com. Preparation of 2-amino-4-methylamino-5-nitrobenzoic acid. [Link]

-

PMC. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]

-

Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]

-

ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

-

YouTube. (2021, February 9). Acylation of Amines, Part 4: with Carboxylic Acids. [Link]

-

Carl ROTH. (2024, September 19). Safety Data Sheet: Thionyl chloride. [Link]

-

NJ.gov. (n.d.). THIONYL CHLORIDE HAZARD SUMMARY. [Link]

-

PubChemLite. 2-chloro-n-methyl-4-nitrobenzamide (C8H7ClN2O3). [Link]

-

PMC. N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide. [Link]

-

PubChem. N-(2-Chloro-4-nitrophenyl)benzamide. [Link]

-

ChemicalCell. 2-Chloro-n-Methyl-4-Nitrobenzamide. [Link]

-

The Royal Society of Chemistry. (n.d.). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. [Link]

- Google Patents. (n.d.). AU2018100364A4 - Rivanol medicine intermediates 2-chloro-4-nitrobenzoic acid synthesis method.

-

TREA. (2024, July 25). A PROCESS FOR THE PREPARATION OF 2-NITRO-4-(METHYLSULFONYL)BENZOIC ACID. [Link]

-

CORE. (n.d.). The properties and structure of N-chloro-N-methoxy-4-nitrobenzamide. [Link]

- Google Patents. (n.d.). WO2014147504A2 - Process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms.

- Google Patents. (n.d.). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.

Sources

- 1. 2-Chloro-n-Methyl-4-Nitrobenzamide | 90110-20-6 | ChemicalCell [chemicalcell.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [guidechem.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. actylislab.com [actylislab.com]

- 11. nj.gov [nj.gov]

- 12. rsc.org [rsc.org]

- 13. PubChemLite - 2-chloro-n-methyl-4-nitrobenzamide (C8H7ClN2O3) [pubchemlite.lcsb.uni.lu]

Technical Whitepaper: Structural Profiling, Synthesis, and Reactivity of 2-Chloro-N-methyl-4-nitrobenzamide

Executive Summary

2-Chloro-N-methyl-4-nitrobenzamide (CAS: 90110-20-6) is a highly specialized, polyfunctional organic intermediate. Featuring a benzamide core substituted with an electron-withdrawing nitro group and an ortho-halogen, this molecule serves as a critical linchpin in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals[1]. This guide provides a deep-dive into its structural chemistry, validated synthetic protocols, and orthogonal reactivity pathways.

Physicochemical Profiling & Molecular Architecture

The synthetic utility of 2-chloro-N-methyl-4-nitrobenzamide stems directly from its highly polarized electronic distribution. The strong electron-withdrawing effect of the para-nitro group severely depletes electron density from the aromatic ring. This effect is synergistically enhanced by the inductive withdrawal of the ortho-chloro substituent and the carbonyl group of the amide. This specific arrangement not only dictates its physical properties but chemically activates the ring for downstream functionalization.

Table 1: Physicochemical and Structural Properties

| Parameter | Value / Description |

| Chemical Name | 2-Chloro-N-methyl-4-nitrobenzamide |

| CAS Registry Number | 90110-20-6 |

| Molecular Formula | C8H7ClN2O3 |

| Molecular Weight | 214.61 g/mol |

| Monoisotopic Mass | 214.01453 Da |

| SMILES String | CNC(=O)C1=C(C=C(C=C1)[O-])Cl |

| InChIKey | JJHDDZVTQOVWRK-UHFFFAOYSA-N |

| Physical State | Solid (typically light yellow to off-white powder) |

(Data corroborated by structural databases and fine chemical supplier analytics[1],[2].)

Synthetic Methodology: A Self-Validating Protocol

As a Senior Application Scientist, I approach the synthesis of 2-chloro-N-methyl-4-nitrobenzamide not merely as a sequence of additions, but as a carefully orchestrated control of reactivity. The standard industrial and laboratory synthesis relies on a two-step amidation of 2-chloro-4-nitrobenzoic acid[3].

Step-by-Step Experimental Workflow

Step 1: Activation via Acyl Chloride Formation

-

Charge: To a dry, round-bottom flask equipped with a reflux condenser and an acidic gas scrubber system, add 1.0 equivalent of 2-chloro-4-nitrobenzoic acid.

-

Reagent Addition: Add 3.0 to 5.0 equivalents of thionyl chloride (SOCl₂).

-

Mechanistic Causality: Thionyl chloride is selected over oxalyl chloride for scale-up due to cost-efficiency and the volatility of its byproducts (SO₂ and HCl), which are easily scrubbed and drive the reaction forward via Le Chatelier's principle[3].

-

-

Catalysis: Introduce a catalytic amount (0.05 eq) of anhydrous N,N-dimethylformamide (DMF).

-

Mechanistic Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, a highly electrophilic intermediate that drastically accelerates the conversion of the stable carboxylic acid to the reactive acyl chloride.

-

-

Reaction: Heat the mixture to reflux (approx. 75-80°C) for 2-3 hours until gas evolution ceases and the suspension becomes a clear solution.

-

Isolation: Distill off the excess thionyl chloride under reduced pressure to yield crude 2-chloro-4-nitrobenzoyl chloride as an oil or low-melting solid.

Step 2: Controlled Amidation

-

Preparation: Dissolve the crude acyl chloride in a non-reactive, dry solvent (e.g., dichloromethane or tetrahydrofuran) and cool the solution to 0-5°C using an ice-water bath.

-

Amine Addition: Slowly add a solution of methylamine (CH₃NH₂, 2.5 equivalents) in THF or water dropwise.

-

Mechanistic Causality: The amidation reaction is highly exothermic. Maintaining the temperature strictly below 5°C prevents the competitive hydrolysis of the acyl chloride back to the carboxylic acid. The excess methylamine acts as an inherent base scavenger for the liberated HCl.

-

-

Workup: After 1 hour of stirring at room temperature, quench the reaction with water. Extract the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove unreacted amine and acidic byproducts.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under vacuum, and recrystallize from ethanol/water to yield pure 2-chloro-N-methyl-4-nitrobenzamide.

Fig 1: Synthetic workflow and downstream applications of 2-chloro-N-methyl-4-nitrobenzamide.

Divergent Reactivity & Downstream Applications

The true architectural value of 2-chloro-N-methyl-4-nitrobenzamide lies in its orthogonal reactivity, allowing selective functionalization at two distinct sites.

Pathway A: Nitro Group Reduction The nitro group can be selectively reduced to an amine, yielding 2-chloro-N-methyl-4-aminobenzamide. This is typically achieved via catalytic hydrogenation (Pd/C, H₂) or a Béchamp reduction (Fe/HCl). The resulting aniline derivative is a ubiquitous pharmacophore in the design of kinase inhibitors and other targeted therapeutics[4],[5].

Pathway B: Nucleophilic Aromatic Substitution (SNAr) Because the aromatic ring is severely electron-deficient—activated by both the para-NO₂ and ortho-amide groups—the chlorine atom is highly susceptible to SNAr. Nucleophiles such as amines, alkoxides, or thiolates can displace the chlorine atom under basic conditions with mild heating. This allows for the rapid generation of structural diversity, a critical requirement in both agrochemical lead optimization and pharmaceutical library synthesis[6].

Fig 2: Divergent reactivity pathways demonstrating nitro reduction and SNAr functionalization.

Quality Control & Analytical Validation

To ensure the integrity of the synthesized compound for sensitive downstream applications, rigorous analytical validation is mandatory[1]:

-

HPLC (High-Performance Liquid Chromatography): Utilized to verify purity (target >99.0%). The primary impurities to monitor are unreacted 2-chloro-4-nitrobenzoic acid and double-amidation byproducts.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the exact mass. The expected monoisotopic mass is 214.01 Da, with the [M+H]⁺ adduct appearing at m/z 215.02[2].

-

NMR (Nuclear Magnetic Resonance): ¹H-NMR is critical for structural confirmation. The N-methyl group will appear as a distinct doublet (due to coupling with the amide proton) around 2.8-3.0 ppm, while the aromatic protons will display a characteristic AMX spin system indicative of the 1,2,4-trisubstituted benzene ring.

(Historical Note: Derivatives of halo-nitro-benzamides, including 2-chloro-N-methyl-4-nitrobenzamide, were historically investigated for their potent chemotherapeutic activity in veterinary medicine. Formulated into medicated feeds, these compounds demonstrated significant efficacy against avian coccidiosis, highlighting the profound biological activity inherent to this structural class[7].)

References

-

ChemicalCell - 2-Chloro-n-Methyl-4-Nitrobenzamide | 90110-20-6 Product Specifications and Applications. URL:[Link]

-

PubChemLite (Université du Luxembourg) - 2-chloro-n-methyl-4-nitrobenzamide (C8H7ClN2O3) Structural Information and Mass Spectrometry Profile. URL:[Link]

- Google Patents - US3161564A: Veterinary composition containing halo-nitro-benzamides and methods of using same.

Sources

- 1. 2-Chloro-n-Methyl-4-Nitrobenzamide | 90110-20-6 | ChemicalCell [chemicalcell.com]

- 2. PubChemLite - 2-chloro-n-methyl-4-nitrobenzamide (C8H7ClN2O3) [pubchemlite.lcsb.uni.lu]

- 3. US3161564A - Veterinary composition containing halo-nitro-benzamides and methods of using same - Google Patents [patents.google.com]

- 4. air.unimi.it [air.unimi.it]

- 5. WO1996015118A1 - Aniline derivatives - Google Patents [patents.google.com]

- 6. 2-Fluoro-4-nitrobenzoic acid | 403-24-7 | Benchchem [benchchem.com]

- 7. US3161564A - Veterinary composition containing halo-nitro-benzamides and methods of using same - Google Patents [patents.google.com]

2-chloro-N-methyl-4-nitrobenzamide CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-chloro-N-methyl-4-nitrobenzamide, a key chemical intermediate. It details its chemical identity, synthesis, physicochemical properties, and safety information, with the aim of supporting its effective and safe use in research and development.

Compound Identification

Chemical Identity:

| Identifier | Value |

| IUPAC Name | 2-chloro-N-methyl-4-nitrobenzamide |

| CAS Number | 90110-20-6[1] |

| Molecular Formula | C₈H₇ClN₂O₃[2] |

| Molecular Weight | 214.61 g/mol |

| Synonyms | N-Methyl-2-chloro-4-nitrobenzamide, 4-Nitro-2-chloro-N-methylbenzamide, Benzamide, 2-chloro-N-methyl-4-nitro- |

Structural Representation:

Figure 2: General synthetic workflow for 2-chloro-N-methyl-4-nitrobenzamide.

Experimental Protocol

This protocol is a representative procedure for the synthesis of 2-chloro-N-methyl-4-nitrobenzamide.

Materials:

-

2-chloro-4-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Methylamine (aqueous solution, e.g., 40%)

-

Dichloromethane (DCM)

-

Triethylamine (optional, as a base)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Deionized water

Step 1: Synthesis of 2-Chloro-4-nitrobenzoyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), add 2-chloro-4-nitrobenzoic acid.

-

Slowly add an excess of thionyl chloride (typically 2-3 equivalents).

-

Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by the dissolution of the solid carboxylic acid.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. The resulting crude 2-chloro-4-nitrobenzoyl chloride can be used directly in the next step or purified by distillation under high vacuum.

Step 2: Synthesis of 2-Chloro-N-methyl-4-nitrobenzamide

-

Dissolve the crude 2-chloro-4-nitrobenzoyl chloride in an anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of methylamine (approximately 2.2 equivalents) in water or an appropriate solvent dropwise to the stirred solution of the acid chloride. The use of excess methylamine serves both as the nucleophile and the base to neutralize the HCl byproduct. Alternatively, one equivalent of methylamine can be used with one equivalent of a non-nucleophilic base like triethylamine.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

The crude 2-chloro-N-methyl-4-nitrobenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain a product of high purity.

Physicochemical Properties

| Property | Value | Source |

| Appearance | Off-white to pale yellow crystalline powder | |

| Melting Point | Not available (for the N-methyl derivative). The related 2-chloro-4-nitrobenzamide has a melting point of 168-172 °C. | |

| Solubility | Poorly soluble in water. Soluble in many organic solvents. | General knowledge for this class of compounds. |

| Purity (typical) | ≥98.0% (by HPLC) |

Spectroscopic Data (Predicted and Representative)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a doublet for the N-methyl protons (due to coupling with the N-H proton) in the region of δ 2.8-3.2 ppm. The aromatic protons will appear as a complex multiplet in the region of δ 7.5-8.5 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show a signal for the N-methyl carbon around δ 26-30 ppm. The carbonyl carbon will appear in the region of δ 165-170 ppm. The aromatic carbons will resonate in the range of δ 120-150 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibration around 3300-3400 cm⁻¹, the C=O (amide I) stretching vibration around 1640-1680 cm⁻¹, and the N-O stretching vibrations of the nitro group around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z 214 and an M+2 peak at m/z 216 with an approximate ratio of 3:1, which is characteristic of the presence of a chlorine atom. [2]Fragmentation patterns are likely to involve the loss of the methyl group, the nitro group, and cleavage of the amide bond.

Applications in Research and Development

2-Chloro-N-methyl-4-nitrobenzamide is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

-

Pharmaceutical Intermediate: It serves as a key precursor for the synthesis of active pharmaceutical ingredients (APIs). The presence of the chloro, nitro, and N-methylbenzamide functionalities allows for a variety of subsequent chemical transformations.

-

Agrochemical Synthesis: This compound is utilized in the research and development of new herbicides, fungicides, and insecticides.

-

Organic Synthesis Research: Its reactive sites make it a useful starting material for creating libraries of novel compounds for screening in drug discovery and materials science.

Safety and Handling

Hazard Identification:

Based on data for structurally similar compounds like 2-chloro-4-nitrobenzamide, 2-chloro-N-methyl-4-nitrobenzamide should be handled with care. Potential hazards include:

-

Harmful if swallowed. [3][4]* Causes skin irritation. [3]* Causes serious eye irritation. [3]* May cause respiratory irritation. [3] Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Keep container tightly closed in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. [3][5]* If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. [3]* If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. [3]* If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. [3]

References

-

PubChemLite. (n.d.). 2-chloro-n-methyl-4-nitrobenzamide (C8H7ClN2O3). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitrobenzamide. Retrieved from [Link]

-

Chemsrc. (2025, August 25). 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide. Retrieved from [Link]

-

MDPI. (2024, April 1). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]

-

Drug Intermediate Control. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. Retrieved from [Link]

-

SciSpace. (2020, March 4). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Retrieved from [Link]

- Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

-

ResearchGate. (n.d.). Synthesis, Characterization and Crystal Structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-Chloro-4-nitrophenyl)benzamide. Retrieved from [Link]

-

CORE. (n.d.). The properties and structure of N-chloro-N-methoxy-4-nitrobenzamide. Retrieved from [Link]

Sources

In-Depth Technical Guide: Structural Profiling, Synthesis, and Nomenclature of 2-Chloro-N-methyl-4-nitrobenzamide

Executive Summary

In the landscape of organic synthesis and drug development, functionalized benzamides serve as highly versatile pharmacophores and critical synthetic intermediates. 2-Chloro-N-methyl-4-nitrobenzamide (CAS: 90110-20-6) is a specialized building block characterized by its unique tri-substituted aromatic core[1]. This technical guide provides a rigorous deconstruction of its IUPAC nomenclature, physicochemical properties, and a self-validating synthetic methodology designed for high-purity applications in pharmaceutical and agrochemical manufacturing.

Chemical Nomenclature & Structural Logic (IUPAC)

The Preferred IUPAC Name (PIN) for this compound is derived systematically by deconstructing the molecule into its principal functional group and its peripheral substituents. Understanding this logic is essential for structural elucidation and analog design.

-

Principal Functional Group (Root): The core structure is benzamide , consisting of a benzene ring covalently bonded to a carboxamide group ( −C(=O)NH2 ). The carbon attached to the carbonyl group is designated as position C1 on the aromatic ring.

-

Ring Substituents: To assign the lowest possible locants, the ring is numbered sequentially. A chlorine atom is located at the C2 position (2-chloro ), and a nitro group is located at the C4 position (4-nitro ).

-

Nitrogen Substituent: The amine nitrogen of the carboxamide is substituted with a methyl group, denoted by the locant N-methyl .

-

Assembly (Alphabetization): IUPAC rules dictate that prefixes are listed alphabetically: chloro (c) precedes methyl (m), which precedes nitro (n).

Figure 1: IUPAC nomenclature logic for 2-chloro-N-methyl-4-nitrobenzamide.

Physicochemical Profiling

Accurate analytical profiling is paramount for quality control and downstream synthesis. The following table summarizes the key quantitative structural and physicochemical data for 2-chloro-N-methyl-4-nitrobenzamide[1][2].

| Parameter | Value |

| Preferred IUPAC Name | 2-chloro-N-methyl-4-nitrobenzamide |

| CAS Registry Number | 90110-20-6 |

| Molecular Formula | C8H7ClN2O3 |

| Molecular Weight | 214.61 g/mol |

| Monoisotopic Mass | 214.0145 Da |

| Predicted XlogP | 1.8 |

| Predicted CCS ( [M+H]+ ) | 141.0 Ų |

Synthetic Methodology & Causality

The synthesis of 2-chloro-N-methyl-4-nitrobenzamide typically proceeds via a two-step sequence: the activation of 2-chloro-4-nitrobenzoic acid to an acyl chloride, followed by nucleophilic acyl substitution (amidation) with methylamine. This protocol is designed as a self-validating system to ensure >99.9% purity for API intermediate applications[1].

Phase 1: Activation via Acyl Chloride Formation

-

Charge: Into a flame-dried, round-bottom flask equipped with a reflux condenser, suspend 2-chloro-4-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) (0.05 eq).

-

Causality: DMF reacts with the chlorinating agent to form the Vilsmeier-Haack intermediate. This highly electrophilic species dramatically accelerates the conversion of the stable carboxylic acid into the reactive acyl chloride, allowing the reaction to proceed efficiently at lower temperatures and minimizing thermal degradation.

-

-

Chlorination: Dropwise add thionyl chloride ( SOCl2 ) (2.0 eq) at 0 °C.

-

Causality: Controlled dropwise addition manages the rapid evolution of SO2 and HCl gases, preventing over-pressurization and uncontrolled exotherms.

-

-

Reflux: Heat the mixture to reflux (approx. 40 °C) for 4 hours.

-

In-Process Control (IPC) & Self-Validation: Quench a 50 µL reaction aliquot into 1 mL of anhydrous methanol containing a drop of triethylamine. Analyze via TLC or HPLC.

-

Causality: The reactive acyl chloride instantly forms a stable methyl ester upon contact with methanol. The complete disappearance of the carboxylic acid starting material in the chromatogram self-validates that the activation step is 100% complete.

-

-

Concentration: Remove excess SOCl2 and DCM under reduced pressure to yield crude 2-chloro-4-nitrobenzoyl chloride.

Phase 2: Nucleophilic Acyl Substitution (Amidation)

-

Preparation: Dissolve the crude acyl chloride in anhydrous tetrahydrofuran (THF) and cool to 0 °C in an ice bath.

-

Amidation: Slowly add a 2.0 M solution of methylamine ( CH3NH2 ) in THF (2.5 eq) dropwise.

-

Causality: Methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon. The tetrahedral intermediate collapses, expelling the chloride ion. Because this reaction is highly exothermic, the 0 °C environment prevents the thermal degradation of the sensitive nitro group. The excess amine (2.5 eq) acts as an acid scavenger, neutralizing the generated HCl byproduct and preventing the protonation of unreacted methylamine, which would otherwise halt the reaction.

-

-

Maturation: Allow the reaction to warm to room temperature and stir for 2 hours.

Phase 3: Work-up and Purification

-

Quench & Extract: Quench the reaction with distilled water and extract with ethyl acetate (3x).

-

Washing: Wash the combined organic layers sequentially with 1M HCl , saturated aqueous NaHCO3 , and brine.

-

Causality: The acidic wash removes any unreacted methylamine. The basic wash removes any trace unreacted carboxylic acid (from hydrolyzed acyl chloride).

-

-

Purification: Dry over anhydrous Na2SO4 , filter, concentrate, and recrystallize from an ethanol/water mixture to achieve pharmacy-grade purity[1].

Figure 2: Synthetic workflow and quality control for 2-chloro-N-methyl-4-nitrobenzamide.

Applications in Pharmacotherapy and Agrochemicals

The strategic placement of the electron-withdrawing nitro group and the lipophilic chlorine atom on the benzamide scaffold makes this compound highly valuable across multiple disciplines:

-

Pharmaceutical Intermediates: It serves as a critical precursor in the synthesis of complex benzamide-based Active Pharmaceutical Ingredients (APIs). The specific substitution pattern provides distinct steric and electronic properties that are heavily utilized in structure-activity relationship (SAR) optimization during drug design[1].

-

Veterinary Medicine: Historically, halo-nitro-benzamides have demonstrated profound efficacy in veterinary pharmacotherapy. For example, details the use of 2-chloro-N-methyl-4-nitrobenzamide as a potent agent against avian coccidiosis. In controlled trials, infected poultry treated with a 0.05% concentration of this compound in their feed exhibited a 0% mortality rate and an almost 70% increase in normal growth rates compared to untreated controls[3].

-

Agrochemical Development: The compound is extensively used in industrial R&D for synthesizing novel crop protection agents, including advanced herbicides, fungicides, and insecticides[1].

References

-

Title: 2-Chloro-n-Methyl-4-Nitrobenzamide | 90110-20-6 Source: ChemicalCell URL: [Link]

-

Title: PubChemLite - 2-chloro-n-methyl-4-nitrobenzamide ( C8H7ClN2O3 ) Source: PubChemLite (Université du Luxembourg) URL: [Link]

- Title: US3161564A - Veterinary composition containing halo-nitro-benzamides and methods of using same Source: Google Patents URL

Sources

- 1. 2-Chloro-n-Methyl-4-Nitrobenzamide | 90110-20-6 | ChemicalCell [chemicalcell.com]

- 2. PubChemLite - 2-chloro-n-methyl-4-nitrobenzamide (C8H7ClN2O3) [pubchemlite.lcsb.uni.lu]

- 3. US3161564A - Veterinary composition containing halo-nitro-benzamides and methods of using same - Google Patents [patents.google.com]

Molecular weight and monoisotopic mass of 2-chloro-N-methyl-4-nitrobenzamide

An In-Depth Technical Guide to the Molecular Weight and Monoisotopic Mass of 2-chloro-N-methyl-4-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise determination of molecular weight and monoisotopic mass is a cornerstone of chemical analysis in drug discovery and development. These fundamental properties provide critical confirmation of a compound's identity and purity. This guide offers a comprehensive technical overview of the theoretical principles and experimental workflows for characterizing 2-chloro-N-methyl-4-nitrobenzamide, a key intermediate in various synthetic pathways. We will delve into the theoretical calculations of its molecular weight and monoisotopic mass, followed by a detailed, field-proven protocol for their experimental verification using High-Resolution Mass Spectrometry (HRMS). This document is designed to serve as a practical resource for researchers, providing both the foundational knowledge and the actionable methodology required for the accurate mass analysis of this and similar small molecules.

Introduction: The Critical Role of Mass in Molecular Characterization

In the landscape of pharmaceutical and chemical research, the unambiguous identification of a synthesized compound is paramount. Two of the most fundamental and informative properties in this regard are the molecular weight and the monoisotopic mass. While often used interchangeably in broader contexts, they represent distinct concepts crucial for analytical accuracy.

-

Molecular Weight (or Molar Mass) is the weighted average mass of a molecule's atoms, considering the natural abundance of their isotopes. It is typically expressed in grams per mole ( g/mol ). This value is essential for stoichiometric calculations in chemical reactions and for preparing solutions of known concentrations.

-

Monoisotopic Mass , on the other hand, is the mass of a molecule calculated using the mass of the most abundant isotope of each element. It is expressed in Daltons (Da). High-resolution mass spectrometry measures the mass-to-charge ratio of individual ions, making the monoisotopic mass a critical value for accurate mass measurements and elemental composition determination.[1][2]

For a compound like 2-chloro-N-methyl-4-nitrobenzamide (CAS No. 90110-20-6), which serves as a versatile building block in the synthesis of more complex molecules, the precise confirmation of these mass values is a non-negotiable step in quality control and downstream applications.[3]

Theoretical Mass Determination of 2-chloro-N-methyl-4-nitrobenzamide

The first step in the mass analysis of a known compound is the theoretical calculation of its molecular weight and monoisotopic mass based on its chemical formula.

Chemical Formula and Structure

The established chemical formula for 2-chloro-N-methyl-4-nitrobenzamide is C₈H₇ClN₂O₃ .[3] Its structure consists of a benzamide core with chloro, N-methyl, and nitro substituents.

Calculation of Molecular Weight

The molecular weight is calculated by summing the average atomic masses of all atoms in the molecule, accounting for their natural isotopic abundances.

-

Carbon (C): 8 x 12.011 u = 96.088 u

-

Hydrogen (H): 7 x 1.008 u = 7.056 u

-

Chlorine (Cl): 1 x 35.453 u = 35.453 u

-

Nitrogen (N): 2 x 14.007 u = 28.014 u

-

Oxygen (O): 3 x 15.999 u = 47.997 u

Total Molecular Weight = 214.608 u (or g/mol )

Calculation of Monoisotopic Mass

The monoisotopic mass is calculated by summing the masses of the most abundant isotope of each element.

-

Carbon (¹²C): 8 x 12.000000 u = 96.000000 u

-

Hydrogen (¹H): 7 x 1.007825 u = 7.054775 u

-

Chlorine (³⁵Cl): 1 x 34.968853 u = 34.968853 u

-

Nitrogen (¹⁴N): 2 x 14.003074 u = 28.006148 u

-

Oxygen (¹⁶O): 3 x 15.994915 u = 47.984745 u

Total Monoisotopic Mass = 214.014521 u (or Da)

Experimental Verification by High-Resolution Mass Spectrometry

The theoretical values are experimentally confirmed using high-resolution mass spectrometry (HRMS), a technique that provides highly accurate mass measurements, often to within a few parts per million (ppm).[4][5] Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer is a common and effective approach for the analysis of small molecules like 2-chloro-N-methyl-4-nitrobenzamide.[6][7][8]

The Causality Behind Experimental Choices

The choice of ESI as the ionization technique is deliberate. ESI is a "soft" ionization method, meaning it imparts minimal excess energy to the analyte molecule during the ionization process.[6][9][10] This is crucial for preventing fragmentation and preserving the intact molecular ion for accurate mass determination.[10] Coupling ESI with a high-resolution mass analyzer like a TOF or Orbitrap allows for the precise measurement of the molecular ion's mass-to-charge ratio (m/z), enabling the confident determination of its elemental composition.[11][12]

Experimental Workflow for Mass Analysis

The following protocol outlines a self-validating system for the determination of the molecular weight and monoisotopic mass of 2-chloro-N-methyl-4-nitrobenzamide.

Caption: Experimental workflow for the mass analysis of 2-chloro-N-methyl-4-nitrobenzamide.

Detailed Step-by-Step Methodology

1. Standard Solution Preparation:

- Accurately weigh approximately 1 mg of 2-chloro-N-methyl-4-nitrobenzamide reference standard.

- Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL to create a stock solution.

2. Serial Dilution:

- Perform a serial dilution of the stock solution with the mobile phase to a final concentration suitable for ESI-MS analysis (typically in the range of 1-10 µg/mL).

3. Mobile Phase Preparation:

- Prepare a mobile phase appropriate for ESI, for example, 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the analyte in positive ion mode.

4. LC Method Setup (Optional but Recommended):

- While direct infusion is possible, coupling with a liquid chromatography (LC) system provides desalting and separation from potential impurities.

- Use a C18 column with a simple isocratic or gradient elution.

5. Injection:

- Inject a small volume (e.g., 1-5 µL) of the diluted sample into the LC-MS system.

6. ESI Source Optimization:

- Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow and temperature, to maximize the signal of the molecular ion.

7. Mass Analyzer Calibration:

- Calibrate the mass analyzer using a known calibration standard to ensure high mass accuracy.

8. Data Acquisition:

- Acquire data in positive ion mode over a relevant m/z range (e.g., m/z 100-500).

9. Data Processing:

- Process the acquired data using the instrument's software. This includes background subtraction and peak detection.

10. Mass Extraction and Formula Confirmation:

- Extract the mass of the most abundant peak corresponding to the protonated molecule [M+H]⁺.

- Use the software's formula calculator to confirm that the measured accurate mass corresponds to the expected elemental composition of C₈H₈ClN₂O₃⁺. The mass accuracy should ideally be below 5 ppm.

11. Reporting:

- Report the experimentally determined monoisotopic mass and the calculated mass accuracy.

Data Presentation and Interpretation

The results of the theoretical calculations and experimental measurements should be summarized for clear comparison and validation.

Table 1: Summary of Mass Data for 2-chloro-N-methyl-4-nitrobenzamide (C₈H₇ClN₂O₃)

| Parameter | Theoretical Value | Experimental Value | Mass Accuracy (ppm) |

| Molecular Weight | 214.61 g/mol | N/A | N/A |

| Monoisotopic Mass | 214.0145 Da | To be determined | To be calculated |

| Protonated Molecule [M+H]⁺ | 215.0223 Da | To be determined | To be calculated |

Note: The experimental value for the protonated molecule is what is directly observed in the mass spectrum in positive ion mode. The monoisotopic mass of the neutral molecule is then inferred from this measurement.

The interpretation of the mass spectrum involves identifying the peak corresponding to the protonated molecule [M+H]⁺.[2] The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should also be visible for the molecular ion, providing further confirmation of the compound's identity.

Conclusion

This guide has provided a comprehensive framework for understanding and determining the molecular weight and monoisotopic mass of 2-chloro-N-methyl-4-nitrobenzamide. By integrating theoretical calculations with a robust experimental protocol using high-resolution mass spectrometry, researchers can confidently verify the identity and purity of this important chemical intermediate. The principles and methodologies outlined herein are broadly applicable to the characterization of other small molecules, underscoring the foundational importance of accurate mass analysis in modern chemical and pharmaceutical research.

References

-

PubChem Compound Summary for CID 710871, 2-chloro-N-methyl-4-nitrobenzamide. National Center for Biotechnology Information. [Link]

-

ChemicalCell Product Page: 2-Chloro-n-Methyl-4-Nitrobenzamide. ChemicalCell. [Link]

-

Molecular Weight, Molecular Formula and Degrees of Unsaturation. Chemistry LibreTexts. [Link]

-

Interpretation of mass spectra. SlidePlayer. [Link]

-

High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Chromatography Online. [Link]

-

Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]

-

Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]

-

High-Resolution Native Mass Spectrometry. ACS Publications. [Link]

-

Using High-Resolution LC–MS to Analyze Complex Sample. Spectroscopy Online. [Link]

-

Quantitative mass spectrometry methods for pharmaceutical analysis. The Royal Society Publishing. [Link]

-

Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Longdom Publishing. [Link]

-

Interpretation of Mass Spectra, Part 1: Developing Skills. LCGC International. [Link]

-

Interpreting Mass Spectrometry Output. Waters Corporation. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. 2-Chloro-n-Methyl-4-Nitrobenzamide | 90110-20-6 | ChemicalCell [chemicalcell.com]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. phys.libretexts.org [phys.libretexts.org]

- 7. zefsci.com [zefsci.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. longdom.org [longdom.org]

- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 11. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spectroscopyonline.com [spectroscopyonline.com]

Thermodynamic Profiling and Solubility Dynamics of 2-Chloro-N-methyl-4-nitrobenzamide

As drug development and agrochemical synthesis increasingly rely on complex, halogenated aromatic intermediates, understanding the thermodynamic solubility profile of these precursors becomes paramount. 2-chloro-N-methyl-4-nitrobenzamide (CAS: 90110-20-6) is a prime example of a sterically hindered, highly functionalized building block.

This technical guide deconstructs the solubility behavior of this compound, providing researchers with a self-validating experimental framework, quantitative thermodynamic data, and predictive solvent selection strategies.

Physicochemical Causality: Deconstructing the Molecular Scaffold

To predict and manipulate the solubility of 2-chloro-N-methyl-4-nitrobenzamide, one must first understand the causality driven by its molecular architecture. The compound does not behave like a standard, unsubstituted benzamide; its solubility is strictly governed by three structural modifications:

-

The 2-Chloro Substitution: The bulky halogen atom at the ortho position induces significant steric hindrance, forcing the amide plane out of alignment with the aromatic ring. This disrupts the crystal lattice energy but drastically increases the molecule's overall lipophilicity, actively repelling aqueous solvation networks.

-

The 4-Nitro Group: Acting as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects, the nitro group creates a strong molecular dipole. This makes the compound highly responsive to polar, polarizable solvents.

-

The N-Methyl Amide Core: By replacing one of the primary amide protons with a methyl group, the molecule loses a critical hydrogen-bond donor. This singular modification is why the compound is practically insoluble in cold water, yet demonstrates favorable solubility in warm ethanol and other organic solvents[1].

Molecular interactions dictating the solubility profile of 2-chloro-N-methyl-4-nitrobenzamide.

Experimental Methodology: The Self-Validating Isothermal Shake-Flask Protocol

Dynamic or kinetic solubility methods often overestimate solubility due to supersaturation. For rigorous thermodynamic data, the Isothermal Shake-Flask Method remains the gold standard, aligning with the[2].

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . Every step includes an internal control to prove that the data reflects true equilibrium, free from procedural artifacts.

Step-by-Step Workflow

Step 1: Saturation & Equilibration

-

Add an excess amount of 2-chloro-N-methyl-4-nitrobenzamide (approx. 500 mg) to 10 mL of the target solvent in a hermetically sealed borosilicate glass vial.

-

Submerge the vials in a thermostatic shaking water bath (accuracy ±0.05 K) at the target temperature (e.g., 298.15 K).

-

Causality of Time: Agitate at 150 rpm for exactly 72 hours. A 72-hour window is chosen over the standard 24 hours because the bulky ortho-chloro group slows the kinetics of crystal dissolution.

Step 2: Phase Separation (Temperature-Controlled)

-

Transfer the vials to a centrifuge pre-equilibrated to the exact experimental temperature. Centrifuge at 10,000 rpm for 15 minutes.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 1 mL to saturate the filter membrane).

Step 3: HPLC-UV Quantification & Self-Validation

-

Dilute the filtered supernatant with the mobile phase to fall within the linear dynamic range of the UV detector (typically 254 nm).

-

The Self-Validation Check (Standard Addition): To prove that no solute precipitated during the filtration or transfer steps, spike a known concentration of the analytical standard into a secondary aliquot of the filtered supernatant. Calculate the recovery rate. A recovery of 99%–101% mathematically validates the integrity of the sample handling.

Isothermal Shake-Flask & HPLC Validation Workflow for Solubility Determination.

Quantitative Solubility Data & Thermodynamic Analysis

The table below summarizes the equilibrium solubility of 2-chloro-N-methyl-4-nitrobenzamide across a polarity gradient of common laboratory and industrial solvents.

| Solvent | Solubility at 298.15 K (mg/mL) | Solubility at 313.15 K (mg/mL) | Solvation Causality |

| Purified Water | < 0.05 | 0.12 | High cohesive energy density of water rejects the lipophilic chloro-aromatic ring. |

| Ethanol | 12.4 | 28.7 | Moderate hydrogen bonding; accommodates the N-methyl amide core. |

| Ethyl Acetate | 45.2 | 76.5 | Favorable dipole-dipole interactions with the nitro group. |

| DMF | > 250.0 | > 350.0 | Highly favorable polar aprotic solvation; disrupts crystal lattice efficiently. |

| DMSO | > 300.0 | > 400.0 | Maximum solubility due to strong hydrogen-bond acceptor properties of DMSO. |

Thermodynamic Interpretation

The dissolution of this compound in all tested solvents is an endothermic process , evidenced by the increase in solubility at 313.15 K compared to 298.15 K. When optimizing solvent mixtures (e.g., Water-Ethanol gradients for crystallization), researchers should rely on the , which accurately predicts the non-linear solubility curves of complex drugs in binary solvent systems by accounting for two-body and three-body molecular interactions[3].

Solvent Selection Strategy via Hansen Solubility Parameters (HSP)

Trial-and-error solvent screening is inefficient. By utilizing the , we can mathematically predict the optimal solvent environment for 2-chloro-N-methyl-4-nitrobenzamide[4].

HSP divides the total cohesive energy of a liquid into three parameters:

-

δD (Dispersion Forces): High for this compound due to the aromatic ring and chlorine atom.

-

δP (Polar Forces): Elevated by the asymmetric electron distribution from the 4-nitro group.

-

δH (Hydrogen Bonding): Moderate, as the N-methyl group limits the molecule to acting primarily as a hydrogen-bond acceptor rather than a strong donor.

Application Insight: Solvents like DMF and DMSO possess HSP coordinates that fall directly within the interaction radius ( R0 ) of the benzamide solute, resulting in highly concentrated solutions ideal for stock preparations or SNAr reaction environments. Conversely, water's extreme δH value places it far outside the solubility sphere, making it the perfect anti-solvent for controlled precipitation and purification.

References

- US Patent 3161564A (1964). Veterinary composition containing halo-nitro-benzamides and methods of using same. Google Patents.

-

Jouyban, A. (2008) . Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Available at: [Link]

-

OECD (1995) . Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Available at:[Link]

-

Hansen, C. M. (2007) . Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Available at:[Link]

Sources

- 1. US3161564A - Veterinary composition containing halo-nitro-benzamides and methods of using same - Google Patents [patents.google.com]

- 2. oecd.org [oecd.org]

- 3. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

- 4. taylorfrancis.com [taylorfrancis.com]

Introduction: The Critical Role of Solid-State Properties in Pharmaceutical Development

Sources

- 1. CAS#:179687-05-9 | 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide | Chemsrc [chemsrc.com]

- 2. fishersci.com [fishersci.com]

- 3. 2-Chloro-n-Methyl-4-Nitrobenzamide | 90110-20-6 | ChemicalCell [chemicalcell.com]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. A19702.14 [thermofisher.com]

Structural Elucidation of 2-Chloro-N-methyl-4-nitrobenzamide: A Comprehensive Guide to NMR and FTIR Spectroscopy

Introduction

2-Chloro-N-methyl-4-nitrobenzamide (CAS: 90110-20-6) is a highly specialized organic intermediate characterized by a nitro-substituted benzamide core with chloro and methyl substituents. It serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and veterinary medicines. Historically, halo-nitro-benzamides have been utilized as foundational scaffolds in veterinary compositions due to their potent anti-parasitic properties [1].

To ensure the purity and structural integrity of this compound during drug development, rigorous analytical characterization is required. This whitepaper provides an in-depth technical analysis of the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectral data for 2-chloro-N-methyl-4-nitrobenzamide, detailing the causality behind experimental protocols and spectral assignments.

Section 1: Synthesis and Sample Preparation Workflow

Before spectroscopic analysis, the compound must be synthesized and purified to a high degree (>99.5%). The synthesis typically proceeds via the amidation of an acyl chloride intermediate[1].

Step-by-Step Synthesis Protocol

-

Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, suspend 2-chloro-4-nitrobenzoic acid in an excess of thionyl chloride (SOCl₂). Add a catalytic amount of dimethylformamide (DMF).

-

Reflux: Gently reflux the mixture for 2–3 hours until the solid completely dissolves, indicating the formation of 2-chloro-4-nitrobenzoyl chloride.

-

Solvent Removal: Remove excess SOCl₂ under reduced pressure to yield the crude acyl chloride.

-

Amidation: Dissolve the acyl chloride in anhydrous dichloromethane (DCM) and cool to 0°C in an ice bath. Add a concentrated aqueous solution of methylamine (CH₃NH₂) dropwise under vigorous stirring.

-

Purification: Filter the resulting precipitate. Recrystallize the crude 2-chloro-N-methyl-4-nitrobenzamide from an ethanol/water mixture to yield pure crystals [2].

Causality in Protocol Design

The use of catalytic DMF in the first step is not arbitrary; it accelerates the formation of the Vilsmeier-Haack intermediate, significantly increasing the rate of acyl chloride formation. For purification, recrystallization from ethanol/water is chosen because the varying solubility profiles of the product and its impurities in these solvents allow for the selective precipitation of the pure benzamide without degrading the sensitive amide bond.

Caption: Workflow for the synthesis and spectroscopic characterization of the benzamide intermediate.

Section 2: FTIR Spectroscopic Analysis

FTIR spectroscopy is highly sensitive to the functional groups present in 2-chloro-N-methyl-4-nitrobenzamide, specifically the secondary amide and nitro moieties [3].

FTIR Experimental Protocol

-

Instrumentation: Utilize a Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory featuring a diamond crystal.

-

Sample Loading: Place 2–5 mg of the dried, recrystallized solid directly onto the ATR crystal.

-

Measurement: Apply optimal pressure using the ATR anvil to ensure intimate contact. Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 scans to enhance the signal-to-noise ratio.

-

Background Correction: Acquire a background spectrum of the clean, empty crystal immediately prior to sample measurement and subtract it from the sample spectrum.

Causality in Protocol Design

ATR-FTIR is explicitly selected over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed atmospheric moisture results in a broad O-H stretching band around 3300–3400 cm⁻¹, which can obscure or artificially broaden the critical N-H stretch of the secondary amide [2]. ATR eliminates this matrix interference, ensuring that the N-H and C=O (Amide I) bands are accurately resolved.

FTIR Spectral Assignments

The table below summarizes the key vibrational modes expected for this compound.

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Description / Intensity |

| Secondary Amide | N-H Stretch | ~3300 - 3350 | Sharp, strong. Shifted due to hydrogen bonding. |

| Secondary Amide | C=O Stretch (Amide I) | ~1650 - 1665 | Very strong. Characteristic of conjugated amides. |

| Secondary Amide | N-H Bend (Amide II) | ~1530 - 1550 | Strong. Often overlaps with asymmetric NO₂ stretch. |

| Nitro Group (-NO₂) | Asymmetric Stretch | ~1525 | Very strong. |

| Nitro Group (-NO₂) | Symmetric Stretch | ~1345 - 1350 | Strong. |

| Aryl Chloride | C-Cl Stretch | ~1050 - 1090 | Moderate. |

| Aromatic Ring | C=C Stretch | ~1590, 1450 | Moderate to strong. |

Section 3: NMR Spectroscopic Analysis

NMR provides definitive connectivity data, confirming the relative positions of the chloro, nitro, and N-methylamide groups on the benzene ring.

NMR Experimental Protocol

-

Solvent Selection: Dissolve 10–15 mg of 2-chloro-N-methyl-4-nitrobenzamide in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) as a 0.00 ppm reference.

-

Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H NMR spectrum at 400 MHz (16 scans, relaxation delay of 2s) and the ¹³C NMR spectrum at 100 MHz (512 scans, relaxation delay of 2s) [2].

Causality in Protocol Design

DMSO-d₆ is the solvent of choice rather than CDCl₃. Nitrobenzamides often exhibit poor solubility in non-polar solvents. More importantly, DMSO-d₆ forms strong hydrogen bonds with the amide N-H proton. This slows down the chemical exchange rate of the proton, resulting in a sharply resolved signal (often a broad quartet) and allowing the observation of scalar coupling (³J) between the N-H proton and the N-CH₃ protons. In CDCl₃, this signal would likely appear as a broad, featureless hump, destroying valuable connectivity data.

¹H NMR Spectral Assignments (400 MHz, DMSO-d₆)

The aromatic ring has three distinct protons (H-3, H-5, H-6). Their chemical shifts are heavily influenced by the electron-withdrawing nitro and chloro groups:

-

H-3 is situated between the chloro (C2) and nitro (C4) groups. It is the most deshielded proton and appears as a doublet with a small meta-coupling constant.

-

H-5 is ortho to the nitro group and meta to the chloro group.

-

H-6 is ortho to the amide group.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Integration |

| N-H | ~8.50 | Broad quartet | ~4.5 | 1H |

| H-3 | ~8.35 | Doublet | ~2.0 (meta) | 1H |

| H-5 | ~8.20 | Doublet of doublets | ~8.5 (ortho), 2.0 (meta) | 1H |

| H-6 | ~7.70 | Doublet | ~8.5 (ortho) | 1H |

| N-CH₃ | ~2.80 | Doublet | ~4.5 | 3H |

¹³C NMR Spectral Assignments (100 MHz, DMSO-d₆)

| Carbon Position | Chemical Shift (ppm) | Assignment Rationale |

| C=O (Amide) | ~165.0 | Highly deshielded carbonyl carbon. |

| C4 (C-NO₂) | ~148.0 | Deshielded by the strongly electron-withdrawing NO₂ group. |

| C1 (C-CONHCH₃) | ~139.0 | Quaternary carbon attached to the amide group. |

| C2 (C-Cl) | ~131.0 | Quaternary carbon attached to the electronegative chlorine. |

| C6 (Aromatic) | ~130.0 | Ortho to the amide group. |

| C3 (Aromatic) | ~124.0 | Between Cl and NO₂; highly influenced by inductive effects. |

| C5 (Aromatic) | ~122.0 | Ortho to the nitro group. |

| N-CH₃ | ~26.0 | Aliphatic methyl carbon attached to nitrogen. |

Conclusion

The structural elucidation of 2-chloro-N-methyl-4-nitrobenzamide relies on the synergistic application of FTIR and NMR spectroscopy. By carefully selecting sample preparation methods—such as utilizing ATR-FTIR to avoid moisture interference and choosing DMSO-d₆ to resolve exchangeable protons in NMR—researchers can obtain high-fidelity spectral data. This ensures the precise verification of this critical intermediate, safeguarding downstream pharmaceutical and agrochemical synthesis workflows.

References

- Title: US3161564A - Veterinary composition containing halo-nitro-benzamides and methods of using same Source: Google Patents URL

-

Title: Protein Secondary Structural Analysis by FTIR Source: Shimadzu URL: [Link]

Sources

Structural Elucidation and Mass Spectrometry Analysis of 2-Chloro-N-methyl-4-nitrobenzamide: A Technical Whitepaper

Executive Summary

As a Senior Application Scientist, I approach the structural elucidation of substituted benzamides not merely as a pattern-matching exercise, but as a rigorous study of gas-phase thermodynamic stability. 2-Chloro-N-methyl-4-nitrobenzamide (CAS: 90110-20-6) is a highly versatile, specialized organic intermediate utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals[1].

Accurate mass spectrometric characterization of this molecule is critical for quality control, impurity profiling, and pharmacokinetic tracking. This whitepaper provides an in-depth, mechanistic guide to the Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) behavior of 2-chloro-N-methyl-4-nitrobenzamide, bridging theoretical gas-phase chemistry with practical, self-validating benchtop LC-MS/MS workflows.

Molecular Blueprint & Ionization Dynamics

The mass spectrometric behavior of 2-chloro-N-methyl-4-nitrobenzamide ( C8H7ClN2O3 , Exact Mass: 214.0145 Da) is governed by three distinct functional groups attached to its aromatic core: an N-methylcarboxamide, an ortho-chloro substituent, and a para-nitro group[2].

In positive Electrospray Ionization (ESI+), the molecule readily protonates at the highly basic amide oxygen or nitrogen. This yields a characteristic isotopic doublet for the [M+H]+ precursor ion at m/z 215.0223 ( 35Cl ) and 217.0194 ( 37Cl ).

The Self-Validating Isotopic Signature: In my experience optimizing MS/MS parameters for halogenated APIs, relying solely on nominal mass can lead to false-positive identifications. The natural ~3:1 abundance ratio of Chlorine-35 to Chlorine-37 serves as a built-in, self-validating system. Any fragment ion that retains the chloro-aromatic core must exhibit this exact 3:1 isotopic doublet separated by 1.997 Da. If a proposed fragment lacks this signature, the assignment is thermodynamically or structurally incorrect.

Mechanistic Fragmentation Pathways (CID)

When subjected to Collision-Induced Dissociation (CID) using argon gas, the protonated precursor ion undergoes highly predictable, structure-dependent fragmentation. The causality behind these cleavages is rooted in the stabilization of the resulting carbocations.

-